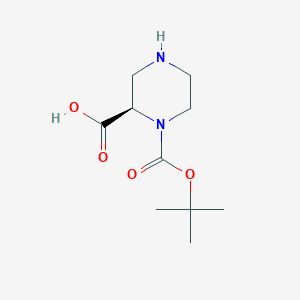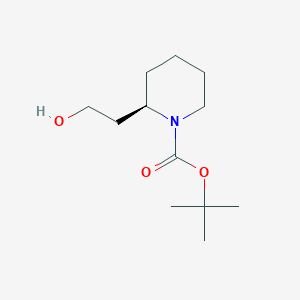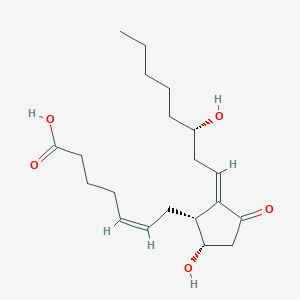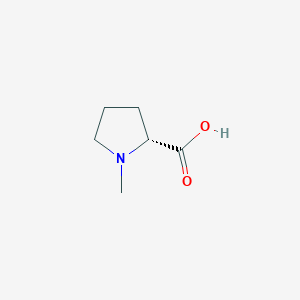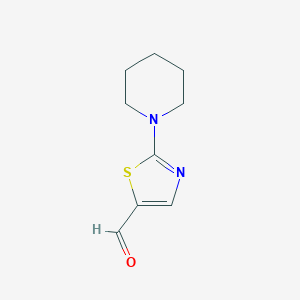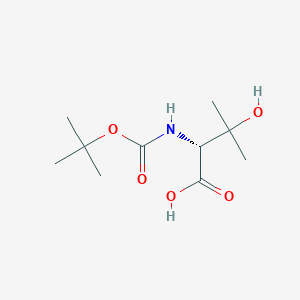
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its role in protecting amino groups during chemical reactions.
Mechanism of Action
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids are widely used in synthetic organic chemistry .
Mode of Action
The compound interacts with its targets through the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This process, known as tert-butoxycarbonylation, is facilitated by di-tert-butyl pyrocarbonate in aqueous organic solutions .
Biochemical Pathways
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate is a well-studied process .
Pharmacokinetics
The yield of the desired product, boc derivatives of amino acids, can be optimized by adjusting the conditions of the reactions .
Result of Action
The result of the compound’s action is the production of Boc derivatives of amino acids . These derivatives find large applications in synthetic organic chemistry .
Action Environment
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate can be optimized by adjusting the conditions of the reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the deprotected amino acid or a new derivative depending on the substituent introduced.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylpentanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylhexanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which includes a hydroxyl group and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461643 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288159-40-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
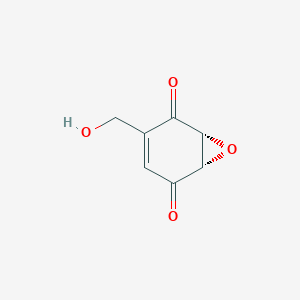
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
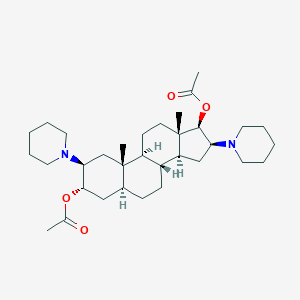
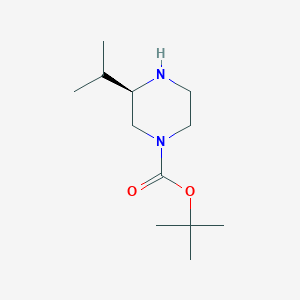
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
